molecular formula C10H11NO2 B13055135 2-Amino-2-benzo[D]furan-2-ylethan-1-OL

2-Amino-2-benzo[D]furan-2-ylethan-1-OL

Cat. No.: B13055135
M. Wt: 177.20 g/mol
InChI Key: RGPFVVNMRDRSNU-UHFFFAOYSA-N
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Description

2-Amino-2-benzo[d]furan-2-ylethan-1-ol is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a benzofuran ring fused with an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Hydroxylation: The hydroxyl group is introduced via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-benzofuran-2-ylethan-1-ol
  • 2-Amino-2-benzothiophene-2-ylethan-1-ol
  • 2-Amino-2-indole-2-ylethan-1-ol

Uniqueness

2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its benzofuran ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-2-(1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2

InChI Key

RGPFVVNMRDRSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CO)N

Origin of Product

United States

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